molecular formula C27H26N2O6 B13632618 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid

Cat. No.: B13632618
M. Wt: 474.5 g/mol
InChI Key: HZEPYQWZRKEWAI-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid is an alanine derivative. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, makes it a valuable tool in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This is followed by the coupling of the protected alanine with 2-methoxy-5-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, exposing the free amino group .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(2-methoxy-5-methylphenyl)carbamoyl]propanoic acid apart is its specific structure, which includes both the Fmoc group and the 2-methoxy-5-methylphenyl carbamoyl group. This unique combination allows for specialized applications in peptide synthesis and other biochemical research .

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxy-5-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C27H26N2O6/c1-16-11-12-24(34-2)22(13-16)28-26(32)23(14-25(30)31)29-27(33)35-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21,23H,14-15H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)

InChI Key

HZEPYQWZRKEWAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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